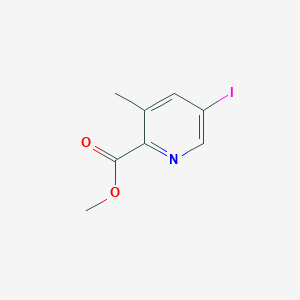

Methyl 5-iodo-3-methylpyridine-2-carboxylate

Description

Methyl 5-iodo-3-methylpyridine-2-carboxylate is a pyridine derivative characterized by a methyl ester group at position 2, a methyl substituent at position 3, and an iodine atom at position 4. This compound is of interest in pharmaceutical and organic synthesis due to its halogenated aromatic structure, which facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for drug discovery . The iodine atom enhances electrophilic substitution reactivity, while the methyl ester group provides solubility in polar organic solvents, making it versatile in synthetic applications.

Properties

IUPAC Name |

methyl 5-iodo-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAUPCKBWKHWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-3-methylpyridine-2-carboxylate typically involves the iodination of a pyridine derivative. One common method includes the reaction of 3-methylpyridine-2-carboxylic acid with iodine and a suitable oxidizing agent, followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow processes and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-3-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-iodo-3-methylpyridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

Medicine: It may serve as a precursor for drugs or diagnostic agents.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-3-methylpyridine-2-carboxylate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Reactivity and Stability

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

- Structure : Chlorine at position 3, trifluoromethyl at position 5, methyl ester at position 2.

- Comparison: The trifluoromethyl group increases electron-withdrawing effects, reducing nucleophilic aromatic substitution (NAS) reactivity compared to the iodine-substituted analog.

- Applications : Used in agrochemical research for its stability under acidic conditions .

3-Iodo-2-Methoxy-5-Methylpyridine

- Structure : Methoxy group at position 2, methyl at position 5, iodine at position 3.

- Comparison: The methoxy group (-OCH₃) is a stronger electron donor than the methyl ester (-COOCH₃), altering electronic properties and reducing electrophilicity at the pyridine ring. Positional isomerism (iodine at position 3 vs. 5) affects binding affinity in coordination chemistry .

Methyl 5-Chloro-2-(Propan-2-yloxy)Pyridine-3-Carboxylate

- Structure : Chlorine at position 5, isopropoxy group at position 2, methyl ester at position 3.

- Comparison :

Physical and Chemical Properties

Solubility and Stability

Biological Activity

Methyl 5-iodo-3-methylpyridine-2-carboxylate is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula: C8H8INO2

- Molecular Weight: Approximately 263.03 g/mol

The presence of iodine in its structure may enhance its reactivity and affinity for biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. Below is a summary of the key findings regarding its biological activity:

- Anti-inflammatory Activity :

- Anticancer Potential :

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may act through similar pathways.

- Cell Cycle Arrest : Some studies indicate that halogenated pyridines can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of PGE2 production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of cyclooxygenase enzymes |

Case Study: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of structurally related compounds, it was found that specific derivatives significantly reduced TNFα levels in LPS-stimulated human whole blood assays. This compound was hypothesized to exhibit similar effects due to its structural similarities .

Future Directions

Further research is warranted to elucidate the specific biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.